molecular formula C20H25FN4O3S B12241548 1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one

1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one

Cat. No.: B12241548
M. Wt: 420.5 g/mol
InChI Key: ZLZSCMRDXOVJBL-UHFFFAOYSA-N
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Description

1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one is a complex organic compound that features a combination of pyrimidine, piperazine, and sulfonyl phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the pyrimidine derivative with piperazine, often in the presence of a suitable catalyst.

    Attachment of the sulfonyl phenyl group: This is typically done through a sulfonylation reaction, where the phenyl group is introduced using a sulfonyl chloride reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(pyridin-4-yl)ethan-1-one: This compound shares structural similarities but lacks the sulfonyl and piperazine groups.

    4-[3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-6,7-dihydro-6-methyl-5H-pyrrolo[3,4-b]pyridin-5-one hydrochloride: Another related compound with a different core structure.

Uniqueness

1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H25FN4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone

InChI

InChI=1S/C20H25FN4O3S/c1-14(2)29(27,28)17-6-4-16(5-7-17)12-18(26)24-8-10-25(11-9-24)20-19(21)15(3)22-13-23-20/h4-7,13-14H,8-12H2,1-3H3

InChI Key

ZLZSCMRDXOVJBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)S(=O)(=O)C(C)C)F

Origin of Product

United States

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